REACTION_CXSMILES
|
[AlH4-].[Li+].O1CCCC1.C[O:9][C:10](=O)[C:11]1[C:12](=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=1)[C:13](OC)=[O:14]>>[OH:14][CH2:13][C:12]1[CH:17]=[C:18]([O:21][CH3:22])[CH:19]=[CH:20][C:11]=1[CH2:10][OH:9] |f:0.1|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
[AlH4-].[Li+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24.46 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C(C(=O)OC)=CC(=CC1)OC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was recooled at 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with addition of water (125 mL) carefully dropwise
|
Type
|
CUSTOM
|
Details
|
upon initial quenching with water
|
Type
|
CUSTOM
|
Details
|
A white solid precipitated out of solution (aluminum salts)
|
Type
|
CUSTOM
|
Details
|
Following complete quenching of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the aluminum salts were removed by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=CC(=C1)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |